

An In-depth Technical Guide to 6-Bromobenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromobenzo[d]thiazole-2-carboxylic acid

Cat. No.: B1527817

[Get Quote](#)

CAS Number: 1187928-32-0

This technical guide provides a comprehensive overview of **6-Bromobenzo[d]thiazole-2-carboxylic acid**, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, a robust synthesis protocol, and prospective applications.

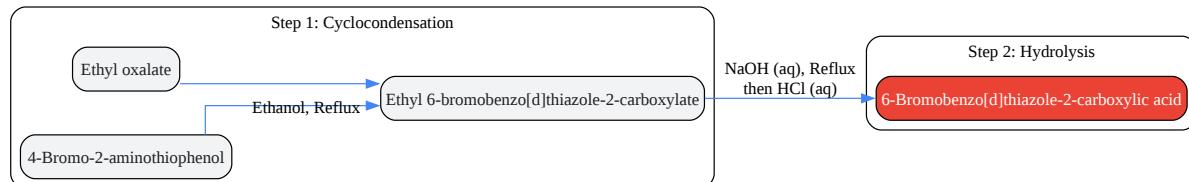
Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide array of biological activities.^{[1][2]} Molecules incorporating this heterocycle have demonstrated antibacterial, antifungal, anticancer, antidiabetic, and neuroprotective properties, among others.^{[1][2]} The marketed drug Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), features a benzothiazole core, underscoring its therapeutic relevance.^[1]

The introduction of a bromine atom at the 6-position and a carboxylic acid at the 2-position of the benzothiazole ring, as in the case of **6-Bromobenzo[d]thiazole-2-carboxylic acid**, offers multiple avenues for chemical modification. The carboxylic acid provides a handle for amide bond formation, esterification, or other derivatizations, while the bromo substituent can

participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse functionalities. These features make it a valuable intermediate for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.^[3]

Physicochemical Properties


A summary of the key physicochemical properties of **6-Bromobenzo[d]thiazole-2-carboxylic acid** is presented in the table below. These properties are crucial for designing reaction conditions, purification strategies, and formulation studies.

Property	Value	Source
CAS Number	1187928-32-0	[4][5][6][7]
Molecular Formula	C ₈ H ₄ BrNO ₂ S	[8]
Molecular Weight	258.09 g/mol	[8]
Appearance	Likely a solid	Inferred
Storage	Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C	[5]

Synthesis of 6-Bromobenzo[d]thiazole-2-carboxylic acid

While specific literature detailing the synthesis of **6-Bromobenzo[d]thiazole-2-carboxylic acid** is not readily available, a robust and widely applicable method for the synthesis of benzothiazole-2-carboxylic acids involves the hydrolysis of the corresponding ethyl ester. The precursor, ethyl 6-bromobenzo[d]thiazole-2-carboxylate, can be synthesized from 4-bromo-2-aminothiophenol and ethyl oxalate.

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

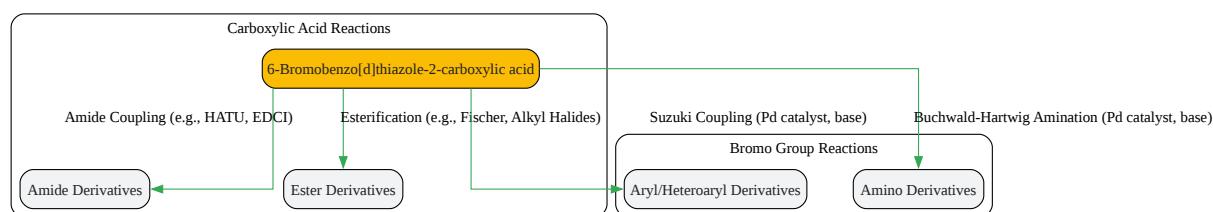
Caption: Proposed two-step synthesis of **6-Bromobenzo[d]thiazole-2-carboxylic acid**.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 6-bromobenzo[d]thiazole-2-carboxylate

- To a solution of 4-bromo-2-aminothiophenol (1.0 eq) in absolute ethanol, add diethyl oxalate (1.1 eq).
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product, ethyl 6-bromobenzo[d]thiazole-2-carboxylate, is expected to precipitate out of the solution.
- Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of **6-Bromobenzo[d]thiazole-2-carboxylic acid**


- Suspend ethyl 6-bromobenzo[d]thiazole-2-carboxylate (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in a mixture of water and ethanol.

- Heat the mixture to reflux until TLC analysis indicates the complete consumption of the starting material.[9]
- Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Acidify the remaining aqueous solution to a pH of 2-3 with concentrated hydrochloric acid to precipitate the carboxylic acid.[9][10]
- Collect the precipitate by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield **6-Bromobenzo[d]thiazole-2-carboxylic acid**.

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid. Alternatively, acid-base extraction can be employed for further purification.[9]

Chemical Reactivity and Derivatization

The chemical reactivity of **6-Bromobenzo[d]thiazole-2-carboxylic acid** is dictated by the carboxylic acid and the bromo-substituted benzene ring.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for derivatization.

- Reactions at the Carboxylic Acid: The carboxylic acid moiety is readily converted to amides, esters, and other acid derivatives. Amide coupling reactions with a wide range of amines can be achieved using standard coupling reagents such as HATU or EDCI. Esterification can be performed under acidic conditions with alcohols or by reaction with alkyl halides in the presence of a base.
- Reactions at the Bromo Substituent: The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkyl groups via Suzuki, Stille, or Negishi couplings. Furthermore, Buchwald-Hartwig amination can be employed to introduce primary or secondary amines.

Applications in Drug Discovery and Materials Science

The benzothiazole scaffold is a cornerstone in the development of novel therapeutic agents.[\[1\]](#) [\[2\]](#) The structural features of **6-Bromobenzo[d]thiazole-2-carboxylic acid** make it an attractive starting material for the synthesis of compounds targeting a range of diseases.

- Anticancer Agents: Many 2-substituted benzothiazoles have demonstrated potent and selective anticancer activity. The ability to derivatize both the carboxylic acid and the 6-position allows for the exploration of the structure-activity relationship (SAR) to identify novel anticancer agents.[\[2\]](#)
- Antimicrobial Agents: The benzothiazole nucleus is also a key component of compounds with antibacterial and antifungal properties.[\[1\]](#) Libraries of derivatives of **6-Bromobenzo[d]thiazole-2-carboxylic acid** can be synthesized and screened to identify new leads in the fight against infectious diseases.
- Neurodegenerative Diseases: Given that the benzothiazole-containing drug Riluzole is used for ALS, this scaffold holds promise for the development of new treatments for other neurodegenerative disorders like Alzheimer's and Parkinson's disease.[\[1\]](#) The functional groups on **6-Bromobenzo[d]thiazole-2-carboxylic acid** provide the means to modulate the physicochemical properties of derivatives to optimize blood-brain barrier penetration.
- Materials Science: Benzothiazole derivatives are known to exhibit interesting photophysical properties and have been used in the development of fluorescent probes and organic light-

emitting diodes (OLEDs).^[3] The extended conjugation possible through derivatization of the bromo group could lead to novel materials with tailored electronic and optical properties.

Conclusion

6-Bromobenzo[d]thiazole-2-carboxylic acid is a versatile and valuable building block for chemical synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting point for the discovery of new bioactive molecules and functional materials. The synthetic route outlined in this guide provides a practical approach to accessing this compound, paving the way for its broader application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 2-Bromobenzo[d]thiazole-6-carboxylic acid [myskinrecipes.com]
- 4. 6-BROMOBENZO[D]THIAZOLE-2-CARBOXYLIC ACID | 1187928-32-0 [chemicalbook.com]
- 5. 1187928-32-0|6-Bromobenzo[d]thiazole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. jwpharmlab.com [jwpharmlab.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. 6-Bromobenzo[d]thiazole-4-carboxylic acid - Lead Sciences [lead-sciences.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BENZOTHIAZOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Bromobenzo[d]thiazole-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1527817#6-bromobenzo-d-thiazole-2-carboxylic-acid-cas-number-1187928-32-0>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com